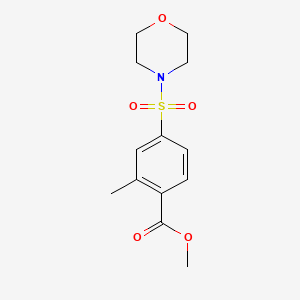

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester

Description

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester (hereafter referred to as the "target compound") is a substituted benzoic acid ester characterized by a 2-methyl group, a 4-morpholinylsulfonyl group at the para position, and a methyl ester moiety.

Properties

CAS No. |

1412009-62-1 |

|---|---|

Molecular Formula |

C13H17NO5S |

Molecular Weight |

299.34 g/mol |

IUPAC Name |

methyl 2-methyl-4-morpholin-4-ylsulfonylbenzoate |

InChI |

InChI=1S/C13H17NO5S/c1-10-9-11(3-4-12(10)13(15)18-2)20(16,17)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

UERJCEOAQRCCGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Benzoic acid derivatives are integral in the development of pharmaceutical compounds. The specific compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzoic acid can inhibit certain enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the morpholinylsulfonyl group enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy against resistant strains . This property is particularly valuable in developing new antibiotics or preservatives in food products.

Case Study: Anti-Cancer Activity

Recent research highlighted the potential anti-cancer properties of benzoic acid derivatives. In vitro studies showed that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism through which it could be developed as a therapeutic agent against various cancers . This opens avenues for further research into its efficacy and safety in clinical settings.

Agricultural Applications

Pesticide Development

The synthesis of benzoic acid derivatives is significant in agricultural chemistry, particularly in developing new pesticides. The compound's structure allows it to act as an effective insecticide by disrupting the hormonal systems of pests. For instance, modifications to the benzoic acid structure can enhance its selectivity and reduce toxicity to non-target organisms .

Herbicide Formulations

Additionally, this compound has been explored for its herbicidal properties. By inhibiting specific biochemical pathways in plants, it can effectively control weed growth while being less harmful to crops. Field trials have shown promising results regarding its effectiveness compared to traditional herbicides .

Material Science Applications

Polymer Chemistry

In material science, benzoic acid derivatives are utilized in synthesizing polymers and resins. The methyl ester functional group allows for increased reactivity during polymerization processes, leading to materials with enhanced thermal stability and mechanical properties. This makes them suitable for applications ranging from coatings to high-performance composites .

Nanotechnology

Emerging research suggests that benzoic acid derivatives can be used as stabilizers or surfactants in nanomaterial synthesis. Their ability to interact with nanoparticles can improve dispersion and stability in various solvents, which is crucial for developing nanocomposites with tailored properties .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Inhibits inflammatory enzymes |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Anti-cancer activity | Induces apoptosis in cancer cell lines | |

| Agricultural Chemistry | Pesticides | Disrupts hormonal systems in pests |

| Herbicides | Controls weed growth with reduced toxicity | |

| Material Science | Polymer synthesis | Enhances thermal stability |

| Nanotechnology | Improves dispersion and stability of nanoparticles |

Mechanism of Action

The mechanism by which Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholinylsulfonyl group may play a key role in binding to specific sites, leading to changes in biological activity. Pathways involved in these interactions can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs identified in the evidence:

*Calculated based on molecular formula C₁₃H₁₇NO₅S.

Key Comparative Insights

Electronic Effects :

- The morpholinylsulfonyl group in the target compound is strongly electron-withdrawing, which may reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methyl or benzyloxy analogs.

- In contrast, sulfonamide derivatives (e.g., 50998-74-8) retain hydrogen-bonding capacity, enhancing solubility in polar solvents .

Synthetic Pathways: The target compound likely requires sulfonation of a precursor (e.g., 2-methyl-4-hydroxybenzoic acid methyl ester) followed by reaction with morpholine. Comparatively, 4-amino benzoic acid methyl ester is synthesized via nitration and subsequent reduction (e.g., using Fe/AcOH) , while sulfonamide analogs are formed via sulfonylation of amines .

Physicochemical Properties :

- Methyl esters with simple substituents (e.g., 3- or 4-methyl) exhibit lower melting points and higher volatility, making them suitable for fragrance applications .

- The triflate analog () has higher reactivity due to the trifluoromethanesulfonyl group, whereas the benzyloxy analog () shows increased lipophilicity.

Biological and Industrial Relevance :

Biological Activity

Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester , examining its pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester is characterized by its unique chemical structure which includes a benzoic acid core modified with a morpholinylsulfonyl group. This structural modification can influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzoic acid derivatives. The following table summarizes some of the key findings related to the biological activity of similar compounds:

- Antimicrobial Activity : Compounds derived from benzoic acid have demonstrated significant antibacterial and antifungal properties. For instance, para-amino benzoic acid derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Salmonella enterica .

- Proteasome and Autophagy Modulation : Research indicates that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . Specifically, compounds like 3-chloro-4-methoxybenzoic acid have been identified as potent activators of cathepsins B and L, enzymes involved in these pathways.

- Antioxidant Properties : Some benzoic acid derivatives exhibit antioxidant effects that can protect cells from oxidative stress, contributing to their potential in treating age-related diseases .

Case Study 1: Antimicrobial Evaluation

A study synthesized various para-amino benzoic acid derivatives and evaluated their antimicrobial efficacy using the agar well plate method. The results indicated that specific structural modifications significantly enhanced antibacterial activity against Pseudomonas aeruginosa and Candida albicans. The most effective compounds showed zones of inhibition exceeding 16 mm .

Case Study 2: Proteasome Activity Induction

In a cell-based assay involving human foreskin fibroblasts, specific benzoic acid derivatives were tested for their ability to induce proteasomal activity. Compounds such as 3-chloro-4-methoxybenzoic acid exhibited a remarkable increase in chymotrypsin-like (CT-L) activity at concentrations as low as 5 μM, indicating their potential as therapeutic agents for enhancing proteostasis in aging cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.